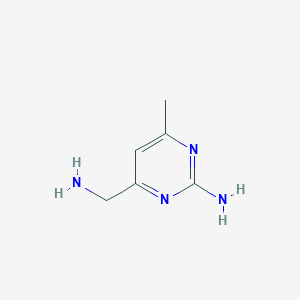

4-(Aminomethyl)-6-methylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical and Biological Research

Pyrimidine derivatives are a class of heterocyclic organic compounds that have garnered immense interest in medicinal chemistry due to their diverse biological activities. gsconlinepress.comgsconlinepress.com The pyrimidine ring is a fundamental component of nucleic acids—DNA and RNA—where it exists as cytosine, thymine, and uracil. sjomr.org.inignited.in This inherent biological relevance has made pyrimidine and its analogs a fertile ground for the discovery of new drugs.

The versatility of the pyrimidine scaffold allows for a wide array of chemical modifications, leading to compounds with a broad spectrum of pharmacological properties. These include anticancer, antimicrobial, anti-inflammatory, and antiviral activities. gsconlinepress.comijpsr.com The nitrogen atoms in the pyrimidine ring, coupled with the potential for diverse substitutions at various positions, enable the fine-tuning of a molecule's electronic and steric properties, which in turn dictates its biological function. gsconlinepress.com This has culminated in the development of numerous clinically approved drugs that feature the pyrimidine core.

Historical Context and Evolution of Research on Aminomethyl-Substituted Pyrimidine Derivatives

The exploration of pyrimidine derivatives dates back to the 19th century. gsconlinepress.com However, the systematic investigation of aminomethyl-substituted pyrimidines is a more recent development, spurred by the need for novel therapeutic agents with improved efficacy and selectivity. Historically, research in this area has been closely linked to the broader field of antimicrobial and anticancer drug discovery.

In the mid-20th century, a significant breakthrough came with the synthesis of numerous pyrimidine and purine (B94841) analogs by George H. Hitchings' group, which led to the development of antimalarial and antibacterial drugs. nih.gov This work laid the foundation for understanding how substitutions on the pyrimidine ring influence biological activity. The introduction of an aminomethyl group provides a flexible linker and a basic nitrogen atom, which can be crucial for interactions with biological targets.

Overview of Current Academic Research Trajectories for 4-(Aminomethyl)-6-methylpyrimidin-2-amine

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research avenues. The presence of both a primary amino group and an aminomethyl substituent makes it a valuable building block for the synthesis of more complex molecules.

Current research on structurally similar compounds, such as aminopyrimidine derivatives, is focused on their potential as inhibitors of various enzymes and receptors. nih.govnih.gov A notable area of investigation is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govrjraap.com Fused 6-(aminomethyl)pyrazolopyrimidine derivatives have shown promise as DPP-4 inhibitors, highlighting the potential of the aminomethyl pyrimidine fragment in targeting this enzyme.

Furthermore, 2-aminopyrimidine (B69317) derivatives are being explored for their broad-spectrum antimicrobial properties to combat the growing challenge of antimicrobial resistance. ijpsjournal.com Research is also directed towards their anticancer potential, with some derivatives showing significant activity against various cancer cell lines. mdpi.comnih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H10N4 |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 885349-33-9 |

Rationale and Scope of the Proposed Research Endeavors on this compound

The rationale for future research on this compound is grounded in the established biological significance of the pyrimidine scaffold and the versatile reactivity of its functional groups. The primary amine and the aminomethyl substituent offer two distinct points for chemical modification, allowing for the creation of a diverse library of derivatives.

Proposed research should focus on several key areas:

Synthesis of Novel Derivatives: Utilizing the reactive amino groups to introduce a variety of substituents to explore structure-activity relationships (SAR).

Biological Screening: Evaluating the synthesized compounds for a range of biological activities, including but not limited to, enzyme inhibition (e.g., kinases, DPP-4), antimicrobial efficacy, and cytotoxic effects on cancer cell lines.

Computational Modeling: Employing in silico methods to predict the binding modes and affinities of the designed compounds with their putative biological targets, thereby guiding the synthetic efforts.

The scope of this research would be to identify lead compounds with potent and selective biological activity that could be further developed into novel therapeutic agents. The dual functionality of this compound makes it an attractive starting material for the generation of libraries of compounds for high-throughput screening.

| Potential Research Area | Rationale |

| DPP-4 Inhibition | Structural similarity to known aminomethyl pyrimidine-based DPP-4 inhibitors. |

| Antimicrobial Agents | The 2-aminopyrimidine core is a known pharmacophore for antimicrobial activity. |

| Anticancer Agents | Pyrimidine derivatives have a well-documented history as anticancer agents. |

| Kinase Inhibition | The aminopyrimidine scaffold is present in several approved kinase inhibitors. |

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-2-5(3-7)10-6(8)9-4/h2H,3,7H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBFELXWEQWNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl 6 Methylpyrimidin 2 Amine

Foundational Synthetic Routes to 4-(Aminomethyl)-6-methylpyrimidin-2-amine

Traditional synthetic approaches to this compound rely on well-established chemical transformations, often involving multiple steps and the use of readily available starting materials.

Multi-Step Conversions from Readily Available Precursors

The construction of the this compound scaffold frequently begins with simple, commercially available precursors. One common strategy involves the initial formation of a substituted pyrimidine (B1678525) ring, followed by the introduction or modification of the aminomethyl group. For instance, a multi-step process can be designed starting from materials like β-alkoxypropionitriles. google.com These precursors undergo a series of reactions, including cyclization and subsequent functional group transformations, to yield the target molecule. While often reliable, these multi-step syntheses can sometimes be lengthy and may require purification of intermediates at each stage.

Utilization of Key Synthetic Intermediates (e.g., 2-Cyanoacetamide (B1669375), Malononitrile (B47326), Guanidine)

The synthesis of the pyrimidine core of this compound often employs a condensation reaction involving key intermediates. Guanidine (B92328), or its salts, is a crucial building block providing the N-C-N fragment of the pyrimidine ring. researchgate.net This is typically reacted with a 1,3-dicarbonyl compound or its synthetic equivalent.

For the synthesis of related pyrimidine structures, precursors like 2-cyanoacetamide and malononitrile are frequently utilized. acs.orggoogle.comias.ac.in For example, two scalable methods for the synthesis of the key intermediate 4-amino-5-aminomethyl-2-methylpyrimidine have been developed. acs.org The first approach involves the reaction of 2-cyanoacetamide with Vilsmeier reagent, followed by condensation with acetamidine (B91507) to produce 4-amino-2-methylpyrimidine-5-carbonitrile. acs.org Subsequent hydrogenation of the nitrile group yields the desired aminomethyl functionality. acs.org An alternative route uses malononitrile, which is treated with an ionic salt derived from DMF and dimethyl sulfate, followed by reaction with acetamidine hydrochloride to form the same cyanopyrimidine intermediate. acs.org Both pathways demonstrate the utility of these key building blocks in constructing the pyrimidine ring system, which can then be further elaborated to the final product.

The general principle involves the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine in a one-pot sequence, which is a variation of the Biginelli reaction. ias.ac.innih.gov This three-component reaction provides a convergent and efficient route to highly functionalized pyrimidines. nih.gov

Interactive Data Table: Key Precursors and Their Roles

| Precursor | Role in Synthesis |

|---|---|

| Guanidine | Provides the N-C-N backbone of the pyrimidine ring. researchgate.net |

| 2-Cyanoacetamide | A versatile building block that can be used to form the pyrimidine ring. acs.org |

| Malononitrile | A common precursor for forming the pyrimidine ring, often used in condensations. researchgate.netacs.org |

Evaluation of Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the type of catalyst. For instance, the condensation reaction to form the pyrimidine ring can be influenced by the basicity of the reaction medium. The use of different bases, such as sodium ethoxide or potassium carbonate, can affect the reaction rate and the formation of byproducts.

Advanced and Scalable Synthesis Techniques for this compound

To address the demand for more efficient and scalable production methods, advanced synthetic techniques have been applied to the synthesis of pyrimidine derivatives, including this compound.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up. researchgate.netmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines. researchgate.netnih.gov In a flow-based synthesis, reagents are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. researchgate.net This allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time. The synthesis of related pyrimidine systems has demonstrated the feasibility of this approach, often leading to higher yields and shorter reaction times compared to batch methods. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.orgnih.govarabjchem.orgnanobioletters.com In the context of pyrimidine synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields. rsc.orgnih.gov The mechanism involves the direct heating of the reaction mixture through the interaction of microwaves with polar molecules, leading to rapid and uniform heating. This technique has been successfully employed in the one-pot synthesis of various pyrimidine derivatives. nih.govnanobioletters.commdpi.com For example, the condensation of aldehydes, malononitrile, and guanidine derivatives can be efficiently carried out under microwave irradiation to afford highly substituted pyrimidines. nih.govmdpi.com The use of catalysts, sometimes in conjunction with microwave heating, can further enhance the efficiency of these transformations. rsc.org

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Key Advantages |

|---|---|

| Multi-Step Batch Synthesis | Well-established, uses readily available precursors. |

| Continuous Flow Synthesis | Enhanced control, safety, and scalability. researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. rsc.orgnih.gov |

Chemoenzymatic or Biocatalytic Approaches

While specific chemoenzymatic or biocatalytic methods for the direct synthesis of this compound are not extensively documented in the reviewed literature, the broader field of biocatalysis offers promising avenues for the synthesis of chiral amines and related compounds. Enzymes such as transaminases, amine dehydrogenases, and ammonia (B1221849) lyases are increasingly utilized for their high selectivity and efficiency in amine synthesis. researchgate.netmdpi.com

For instance, native amine dehydrogenases have demonstrated effectiveness in the synthesis of short-chain chiral alkyl amines and amino alcohols. frontiersin.org These biocatalysts can achieve high conversions and moderate to high enantioselectivities. frontiersin.org Similarly, transaminases are widely used to transfer an amino group from a donor to a ketone or aldehyde, a reaction that has been refined to overcome kinetic limitations and enable large-scale production of chiral amino compounds. researchgate.net The development of chemoenzymatic cascades, combining enzymatic reactions with chemical steps, has also proven effective for producing complex molecules like hydroxylated amino acids. nih.govnih.gov Given these advancements, it is plausible that future research will lead to the development of tailored biocatalytic routes for the synthesis of this compound and its derivatives.

Chemical Derivatization and Functionalization Strategies for this compound

The presence of multiple reactive sites—the primary amino group on the side chain, the amino group on the pyrimidine ring, and the ring system itself—makes this compound a versatile substrate for chemical derivatization.

Selective Functionalization of Amino Moieties

The two primary amino groups in this compound exhibit different reactivities, allowing for selective functionalization. Derivatization techniques commonly used for amino acids and other primary amines can be applied here. For instance, acetylation using agents like acetic anhydride (B1165640) can modify amino groups. nih.gov Silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also effective for derivatizing primary amines, rendering them more volatile for analysis by gas chromatography-mass spectrometry. Other derivatization reagents that specifically target primary amines include 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate. mdpi.comscispace.com The differential basicity and steric environment of the exocyclic aminomethyl group versus the ring amino group could potentially be exploited for selective reactions under carefully controlled conditions.

Modifications of the Pyrimidine Heterocyclic Ring System

The pyrimidine ring itself can be a target for modification, although direct functionalization can be challenging. The reactivity of the ring is influenced by the existing substituents. In related pyrimidine systems, nucleophilic aromatic substitution (SNAr) is a common strategy for introducing new functionalities. For example, chloro-substituted pyrimidines, such as 2-amino-4-chloro-6-methylpyrimidine (B145687), readily undergo substitution reactions where the chlorine atom is displaced by various nucleophiles. sigmaaldrich.comgoogle.com This approach is widely used to synthesize a variety of 4-substituted-2-aminopyrimidines. google.com While this compound does not possess a leaving group at the 4-position, related synthetic strategies often involve building the pyrimidine ring with the desired substituents in place or introducing them at an earlier stage.

Recent advancements have also described methods for the C2-selective amination of pyrimidines through the formation of pyrimidinyl iminium salt intermediates, which can then be transformed into various amine products. nih.gov This highlights the potential for direct C-H functionalization of the pyrimidine ring, offering new routes to novel derivatives.

Nucleophilic Substitution and Condensation Reactions for Analog Generation

Nucleophilic substitution and condensation reactions are pivotal in generating analogs of this compound. The primary amino groups can act as nucleophiles in reactions with a wide range of electrophiles. For example, they can react with carbonyl compounds to form imines or be acylated by acid chlorides or anhydrides.

In the synthesis of related pyrimidine derivatives, the chlorine atom of 2-amino-4-chloro-6-methylpyrimidine is substituted by primary or secondary amines to form various 2,4-diamino-6-methylpyrimidine derivatives. google.com This highlights a common strategy where a leaving group on the pyrimidine ring is displaced by a nucleophilic amine. Similarly, the aminomethyl group of this compound could potentially be used to displace leaving groups on other molecules to generate a diverse library of analogs.

Furthermore, condensation reactions are employed in the synthesis of fused pyrimidine systems. For instance, pyrazolopyrimidine derivatives have been synthesized as DPP-4 inhibitors, where the pyrimidine ring is fused with a pyrazole (B372694) ring. rjraap.comnih.gov

Introduction of Diverse Substituents for Structural Probes

The introduction of diverse substituents onto the this compound scaffold is crucial for developing structural probes and for structure-activity relationship (SAR) studies. This can be achieved through the derivatization strategies mentioned above. For example, attaching different alkyl or aryl groups to the amino functions can modulate the compound's lipophilicity and steric properties.

The synthesis of 2-amino-4,6-disubstituted pyrimidines often involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent. By varying the starting materials, a wide range of substituents can be introduced at the 4- and 6-positions of the pyrimidine ring. In the context of this compound, derivatization of the amino groups or modification of the synthetic route to incorporate different groups at the 6-position would be viable strategies for creating a library of structural probes. For example, various substituted anilines can be used in nucleophilic substitution reactions to create a diverse set of 2,4-diaminopyrimidines. nih.gov

Structure Activity Relationship Sar and Analog Design in 4 Aminomethyl 6 Methylpyrimidin 2 Amine Research

Rational Design Principles for 4-(Aminomethyl)-6-methylpyrimidin-2-amine Analogs

The rational design of analogs based on the this compound structure is guided by established medicinal chemistry principles aimed at optimizing a compound's interaction with its biological target, as well as its pharmacokinetic properties. The design process typically focuses on modifying three key positions: the 2-amino group, the 4-aminomethyl group, and the 6-methyl group.

Modification of the 2-Amino Group: This primary amine is a critical hydrogen bond donor. Design strategies often involve its substitution to modulate binding affinity, selectivity, and physicochemical properties. For instance, acylation or alkylation can alter the hydrogen-bonding capacity and introduce lipophilic character, potentially improving membrane permeability.

Alterations to the 4-(Aminomethyl) Linker: The aminomethyl group acts as a flexible linker and a key interaction point. Its length, rigidity, and basicity are prime targets for modification. Cyclizing the linker into a small ring system could reduce conformational flexibility, locking the molecule into a more bioactive conformation and potentially increasing potency. The basicity of the amine can be fine-tuned through substitution to ensure optimal interaction with negatively charged residues (e.g., aspartate, glutamate) in a target's binding site.

Substitution at the 6-Methyl Position: The 6-methyl group occupies a substituent-tolerant position that can be exploited to enhance target engagement or improve pharmacokinetic properties. nih.gov Replacing the methyl group with larger alkyl or aryl groups can probe for additional hydrophobic pockets in the binding site. Introducing polar functional groups could enhance solubility and modulate metabolic stability.

Systematics of Structural Perturbations and Their Influence on Molecular Recognition

Systematic structural modifications to the this compound core can profoundly impact its molecular recognition by a biological target, such as a kinase or enzyme active site. The pyrimidine (B1678525) scaffold's versatility allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for potency and selectivity. researchgate.net

Perturbations can be categorized as follows:

The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors. Altering the electronic properties of the ring through substitution can modulate the strength of these interactions.

The 2-Amino Group: This group typically acts as a "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the enzyme's hinge region. Secondary or tertiary amines at this position can alter this interaction pattern and introduce steric bulk, which can enhance selectivity for a specific target.

The 4-(Aminomethyl) Group: This basic side chain is often involved in forming salt bridges with acidic amino acid residues. Its vector and length are critical. Research on similar scaffolds like 6-(aminomethyl)pyrazolopyrimidines has shown that this moiety is key for anchoring the ligand in the active site. rjraap.com

The 6-Methyl Group: This group can be systematically varied to understand the steric and electronic requirements of the binding pocket.

The following interactive table illustrates the hypothetical influence of systematic perturbations on molecular recognition, based on general principles observed in pyrimidine derivatives.

| Position | Perturbation | Hypothesized Influence on Molecular Recognition | Rationale |

| C2-Amine | Methylation (Secondary Amine) | May alter H-bond geometry; could increase selectivity. | Reduces number of H-bond donors but may allow for a more optimal fit in specific pockets. |

| C2-Amine | Acylation (Amide) | Acts as H-bond donor/acceptor; increases steric bulk. | Can pick up additional interactions and change electronic character. |

| C4-Linker | Homologation (-CH2NH2 to -CH2CH2NH2) | Changes vector and distance to the basic amine. | Probes for the location of acidic residues deeper within the binding site. |

| C4-Linker | Cyclization (e.g., piperidine) | Reduces conformational flexibility. | Pre-organizes the pharmacophore in a potentially more active conformation, reducing entropic penalty upon binding. |

| C6-Position | Replacement of Methyl with -CF3 | Increases lipophilicity; potential for halogen bonding. | The electron-withdrawing nature alters the electronics of the pyrimidine ring. |

| C6-Position | Replacement of Methyl with Phenyl | Introduces bulk; potential for π-π stacking. | Probes for hydrophobic or aromatic pockets adjacent to the C6 position. |

Comparative SAR Studies of this compound Derivatives with Related Pyrimidine Scaffolds

Comparing the SAR of the this compound scaffold with other well-studied pyrimidine cores provides valuable context for its potential applications. For example, many kinase inhibitors are based on a 2,4-disubstituted pyrimidine core. researchgate.net

Comparison with 2,4-Diaminopyrimidines: In many 2,4-diaminopyrimidine (B92962) series, such as those used as dihydrofolate reductase (DHFR) inhibitors, the substituents at positions 5 and 6 are crucial for determining potency and selectivity. nih.gov Unlike these, the this compound scaffold has a flexible linker at C4, suggesting its interactions may be more analogous to inhibitors where a side chain targets solvent-exposed regions or adjacent subpockets.

Comparison with Pyrido[2,3-d]pyrimidines: This fused heterocyclic system is more rigid than a simple pyrimidine. nih.govrsc.org The rigidity of the pyrido[2,3-d]pyrimidine (B1209978) scaffold can lead to highly potent and selective compounds by minimizing the entropic cost of binding. rsc.org The flexibility of the aminomethyl linker in this compound offers a different design advantage, allowing the molecule to adapt to various binding site conformations.

Comparison with Sitagliptin Analogs: Research into DPP-4 inhibitors has explored fused 6-(aminomethyl)pyrazolopyrimidine bicyclic fragments as replacements for a motif in the drug Sitagliptin. rjraap.com This work highlights the utility of the 6-(aminomethyl) group for achieving significant potency, with IC50 values in the nanomolar range. rjraap.com This suggests that the aminomethyl group on the this compound scaffold is a similarly potent pharmacophoric feature.

Identification of Pharmacophore Features and Key Interaction Sites

A pharmacophore model for this compound can be constructed based on its structural features and knowledge from related inhibitors. nih.gov The key features are:

Hydrogen Bond Donors (HBD): The two amine groups (at C2 and the C4-methyl linker) are primary hydrogen bond donors. The 2-amino group is well-positioned to interact with the hinge region of kinases, while the terminal amine of the linker can interact with acidic residues or backbone carbonyls.

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the pyrimidine ring (N1 and N3) are potent hydrogen bond acceptors.

Hydrophobic/Steric Feature: The 6-methyl group provides a hydrophobic feature that can interact with non-polar pockets in a binding site, contributing to affinity and potentially influencing selectivity.

Positive Ionizable Feature: The terminal amine of the 4-aminomethyl group is expected to be protonated at physiological pH, creating a positive charge that can form a strong ionic bond (salt bridge) with negatively charged amino acid residues like aspartate or glutamate.

These features create a distinct three-dimensional arrangement of interaction points that a biological target must complement for high-affinity binding. The spatial relationship between the hinge-binding 2-amino group, the pyrimidine core, and the flexible, positively charged side chain at C4 defines the pharmacophoric fingerprint of this molecular scaffold.

Mechanistic Biological Investigations of 4 Aminomethyl 6 Methylpyrimidin 2 Amine at the Molecular Level in Vitro Studies

Elucidation of Specific Molecular Targets and Binding Mechanisms

The 2-aminopyrimidine (B69317) scaffold is a recognized pharmacophore in kinase inhibitor design. Research into derivatives has elucidated specific interactions with Janus kinase 2 (JAK2), a key enzyme in cell signaling. The JAK-STAT pathway, when constitutively activated by mutations such as JAK2V617F, is implicated in myeloproliferative neoplasms (MPNs). nih.govnih.govmpnresearchfoundation.org Consequently, selective JAK2 inhibitors are a significant area of therapeutic research. nih.govnih.gov

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which share a core structure with 4-(aminomethyl)-6-methylpyrimidin-2-amine, have been identified as potent and selective JAK2 inhibitors. nih.gov One optimized compound, designated A8, demonstrated excellent potency against JAK2 kinase with a half-maximal inhibitory concentration (IC₅₀) of 5 nM. nih.gov This compound also showed significant selectivity for JAK2 over other members of the JAK family. nih.gov Further studies on a related cyclized derivative, compound 13ac, also showed high potency on JAK2 kinase with an IC₅₀ value of 3 nM. researchgate.net These findings underscore the potential of the aminopyrimidine core in targeting the ATP-binding site of JAK2, thereby inhibiting its phosphorylation activity and downstream signaling. nih.govresearchgate.net

| Kinase | IC₅₀ (nM) | Selectivity Fold vs. JAK2 |

|---|---|---|

| JAK1 | 193 | 38.6 |

| JAK2 | 5 | 1.0 |

| JAK3 | 273 | 54.6 |

| TYK2 | 206 | 41.2 |

While the aminopyrimidine structure is explored for various enzymatic targets, specific data on the inhibition of urease by this compound is not extensively detailed in the reviewed literature.

The interaction of small molecules with biomacromolecules like nucleic acids and proteins is governed by a range of non-covalent forces. For RNA-small molecule recognition, interactions are predominantly driven by stacking and hydrogen bonding, with hydrophobic effects playing a lesser role compared to protein recognition. rsc.org The structure of this compound, featuring both hydrogen bond donors and acceptors in its amino and pyrimidine (B1678525) ring nitrogen groups, suggests a capacity for such interactions.

Studies on related pyrimidine derivatives demonstrate their ability to interact with nucleic acids. For instance, oligonucleotides containing 4-amino-6-oxo-2-vinylpyrimidine have been shown to form covalent crosslinks with guanine (B1146940) residues in both DNA and RNA. nih.gov Molecular docking studies of other 2-aminopyrimidine derivatives with the human topoisomerase IIa-DNA complex revealed specific hydrogen bonding interactions. researchgate.net The amino group of these ligands was observed to interact with the DNA backbone. researchgate.net

Furthermore, the introduction of an amino group at the 2' position of pyrimidines in nucleic acid aptamers can provide a positive charge under physiological conditions, enhancing binding to protein targets. nih.gov This highlights the importance of amino groups in mediating electrostatic interactions. The aminomethyl group on this compound could similarly engage in hydrogen bonding and electrostatic interactions within the binding pockets of proteins or the grooves of nucleic acids.

Modulation of Cellular Pathways in Controlled In Vitro Systems (e.g., Nitric Oxide Production)

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes. nih.gov The inducible isoform, iNOS (NOS Type II), is expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO. nih.govmdpi.com Consequently, inhibitors of iNOS are of significant interest.

Research into structurally related compounds provides insight into how this compound might modulate this pathway. A series of 2-amino-4-methylpyridine (B118599) analogues, which are structurally similar to aminopyrimidines, were synthesized and evaluated as iNOS inhibitors. nih.govnih.gov Several of these compounds were identified as potent inhibitors, demonstrating that this chemical scaffold can effectively target the iNOS enzyme. nih.govnih.gov These findings suggest that this compound could potentially act as a modulator of the nitric oxide pathway by inhibiting iNOS activity.

Interrogation of Biochemical Roles as Precursors or Metabolites in Biosynthetic Pathways (e.g., Thiamine (B1217682) Synthesis)

Thiamine (vitamin B1) is an essential cofactor synthesized from separate pyrimidine and thiazole (B1198619) moieties. nih.govresearchgate.net The pyrimidine precursor to thiamine is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is typically present in its phosphorylated forms (HMP-P, HMP-PP) within the cell. nih.govnih.gov

A structurally related compound, the isomer 4-amino-5-aminomethyl-2-methylpyrimidine, is a known intermediate in thiamine salvage and biosynthetic pathways in some organisms. wikipedia.orgtau.ac.il In baker's yeast, an enzyme system has been identified that converts 4-amino-5-aminomethyl-2-methylpyrimidine into HMP. tau.ac.il This enzymatic reaction has a pH optimum of 7.8 and an apparent Michaelis constant (Km) for the substrate of 5 x 10⁻⁵ M. tau.ac.il The conversion is a critical step, transforming the aminomethyl group into the hydroxymethyl group required for the subsequent coupling with the thiazole moiety to form thiamine. nih.govtau.ac.il

While this compound is an isomer of the direct thiamine precursor intermediate, its involvement in this specific biosynthetic pathway is not confirmed. The precise substitution pattern on the pyrimidine ring is crucial for recognition by the biosynthetic enzymes, such as HMP-P synthase (ThiC) and HMP-P kinase (ThiD), which act on specific substrates to build the thiamine molecule. nih.govresearchgate.net

Mechanisms of Action in Select In Vitro Biological Models (e.g., Anti-Mycobacterial Activity)

The search for novel anti-mycobacterial agents is critical for combating tuberculosis, a disease marked by increasing drug resistance. mdpi.comdntb.gov.ua Various nitrogen-containing heterocyclic compounds have been investigated for their activity against Mycobacterium tuberculosis (Mtb). While the specific mechanism of this compound is not fully elucidated, studies on related molecules suggest several potential modes of action.

One prominent mechanism for anti-mycobacterial compounds is the disruption of the unique mycobacterial cell wall. nih.gov Studies on polycyclic amine derivatives indicated that their antimycobacterial effect was likely due to cell wall damage. nih.gov Metabolomic studies of Mtb treated with a decoquinate (B1670147) derivative revealed significant alterations in fatty acid and glycerol (B35011) metabolism, which are essential for maintaining the cell wall, suggesting this as a primary target. mdpi.comdntb.gov.ua

Another potential mechanism is the inhibition of efflux pumps, which are a major cause of intrinsic drug resistance in mycobacteria. nih.gov Some amine-containing compounds have demonstrated synergistic activity with known antibiotics, pointing to a possible role as efflux pump inhibitors. nih.gov Additionally, the aminomethyl group is a feature of spectinomycin (B156147) analogs that show potent activity against Mycobacterium abscessus by binding to the ribosome to inhibit protein synthesis while avoiding efflux. nih.gov

Finally, disruption of cellular bioenergetics and metabolism is another established anti-mycobacterial strategy. frontiersin.org Inhibition of protein synthesis and induction of a dormant state have been observed as secondary effects of compounds that primarily target the cell wall and DNA metabolism. mdpi.comdntb.gov.ua

Computational Chemistry and Molecular Modeling of 4 Aminomethyl 6 Methylpyrimidin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For derivatives of 2-aminopyrimidine (B69317), docking studies have been widely employed to explore their interactions with various biological targets, particularly protein kinases, which are crucial in cancer-related cell signaling pathways. informahealthcare.comnih.gov

Simulations involving aminopyrimidine scaffolds frequently reveal key interactions within the ATP-binding site of kinases. nih.gov The nitrogen atoms of the pyrimidine (B1678525) ring often act as hydrogen bond acceptors, while the 2-amino group can serve as a hydrogen bond donor. nih.gov In the case of 4-(Aminomethyl)-6-methylpyrimidin-2-amine, it is hypothesized that the 2-amino group and the aminomethyl substituent at the 4-position would form critical hydrogen bonds with amino acid residues in a target's active site, such as the hinge region of a kinase. For instance, studies on similar pyrimidine derivatives have shown essential hydrogen bonding with the backbone of key residues like Leucine. nih.gov The methyl group at the 6-position likely contributes to binding through hydrophobic interactions within a nonpolar pocket of the active site. Docking studies on related compounds have identified strong binding affinities with targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and histone deacetylase 2 (HDAC2). informahealthcare.comnih.govsemanticscholar.org

Table 1: Representative Molecular Docking Insights for Pyrimidine Analogs

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83 | Hydrogen Bonding | nih.gov |

| Insulin-like Growth Factor 1 Receptor (IGF1R) | Not Specified | Strong Binding Affinity | informahealthcare.com |

| Epidermal Growth Factor Receptor (EGFR) | Not Specified | Strong Binding Affinity | informahealthcare.com |

| Dipeptidyl Peptidase IV (DPP-IV) | Glu205, Glu206, Tyr547, Tyr666 | Hydrogen Bonding, Van der Waals | nih.gov |

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a fundamental understanding of its structure, stability, and reactivity. nih.govresearchgate.net For a molecule like this compound, DFT calculations can predict its optimized three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Quantum chemical studies on analogous compounds like 2-amino-4-methoxy-6-methylpyrimidine (B1269087) have successfully calculated these electronic properties. nih.govresearchgate.net Furthermore, these methods allow for the prediction of various spectroscopic properties. The theoretical vibrational frequencies from DFT calculations can be compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to confirm the molecular structure. nih.govresearchgate.net Similarly, the gauge-independent atomic orbital (GIAO) method can predict ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for structural elucidation. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-visible), offering insights into the molecule's electronic transitions. mdpi.com

Table 2: Parameters Obtainable from Quantum Chemical Calculations

| Calculation Method | Predicted Property | Significance |

|---|---|---|

| DFT | Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| DFT | HOMO & LUMO Energies | Determines electronic stability, reactivity, and charge transfer properties. nih.gov |

| DFT | Vibrational Frequencies | Correlates with experimental FTIR and FT-Raman spectra for structural confirmation. nih.govresearchgate.net |

| GIAO | NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra to aid in chemical identification. nih.govresearchgate.net |

| TD-DFT | UV-Visible Spectrum | Elucidates electronic transitions and photophysical properties. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of every atom in the system over time. nih.gov This technique is crucial for assessing the stability of a docked complex, understanding conformational changes in both the ligand and the protein, and analyzing the role of solvent molecules. nih.govyoutube.com

For this compound bound to a target, an MD simulation would typically be run for tens to hundreds of nanoseconds to observe its behavior in a simulated physiological environment. nih.gov The simulation trajectory provides detailed information on the stability of key interactions, such as hydrogen bonds identified in docking. It can reveal whether these bonds are stable, transient, or break over time. A study on aminomethylpyrimidine inhibitors of DPP-IV demonstrated that MD simulations were crucial in identifying the dominant role of van der Waals interactions with specific tyrosine residues in determining binding affinity. nih.gov MD simulations also allow for the calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

In Silico Screening and Virtual Library Design for Novel Analogs

The structure of this compound serves as an excellent scaffold for the design of new, potentially more potent analogs. The presence of two reactive sites—the primary amine at the 2-position and the aminomethyl group at the 4-position—allows for a wide range of chemical modifications. In silico screening and virtual library design leverage this structural versatility.

The process begins with the creation of a virtual library by computationally modifying the parent structure. For example, different substituents can be added to the amino groups to explore their effect on binding affinity and selectivity. This large library of virtual compounds can then be rapidly screened against a biological target using high-throughput molecular docking. The results of this virtual screening can prioritize a smaller, more manageable number of compounds for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. researchgate.net This approach helps in identifying the structural requirements for designing novel and potent inhibitors based on the aminopyrimidine core. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required.

For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (logP), size, shape, and electronic properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govpreprints.org A robust and validated QSAR model can be highly predictive. nih.gov It can be used to estimate the activity of newly designed analogs of this compound before they are synthesized, providing valuable guidance for prioritizing synthetic efforts toward compounds with the highest predicted potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and volume of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

Advanced Spectroscopic and Analytical Characterization in 4 Aminomethyl 6 Methylpyrimidin 2 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(Aminomethyl)-6-methylpyrimidin-2-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The methyl group (CH₃) protons would typically appear as a singlet in the upfield region. The methylene (B1212753) protons of the aminomethyl group (CH₂NH₂) would also produce a singlet, shifted further downfield due to the proximity of the amino group and the pyrimidine (B1678525) ring. A singlet corresponding to the lone proton on the pyrimidine ring (at position 5) would be observed in the aromatic region. The protons of the two primary amine groups (C2-NH₂ and CH₂-NH₂) would likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. semanticscholar.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon of the methyl group would appear at the highest field, while the carbons of the pyrimidine ring would resonate at lower fields, characteristic of aromatic or heteroaromatic systems. The methylene carbon of the aminomethyl group would also be clearly identifiable. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on typical chemical shift values for similar functional groups in related aminopyrimidine structures.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ (Methyl) | ~2.0 - 2.5 | Singlet |

| ¹H | -CH₂- (Aminomethyl) | ~3.5 - 4.0 | Singlet |

| ¹H | Ring C5-H | ~6.0 - 6.5 | Singlet |

| ¹H | Ring C2-NH₂ | Broad, variable | Singlet |

| ¹H | -CH₂-NH₂ | Broad, variable | Singlet |

| ¹³C | -CH₃ | ~20 - 25 | - |

| ¹³C | -CH₂- | ~40 - 50 | - |

| ¹³C | Ring Carbons | ~100 - 170 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass of the protonated molecule [M+H]⁺ with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous confirmation of its molecular formula, C₆H₁₀N₄. mdpi.com The calculated exact mass for this compound is 138.0905 Da. nih.gov

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation patterns of the molecule. This analysis provides valuable structural information by revealing characteristic bond cleavages. For this compound, expected fragmentation pathways could include the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the pyrimidine ring, yielding specific fragment ions that help confirm the proposed structure. mdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight (Monoisotopic) | 138.0905 g/mol nih.gov |

| Ionization Mode (Typical) | Electrospray Ionization (ESI), Positive |

| Observed Ion (Typical) | [M+H]⁺ |

| Expected [M+H]⁺ m/z | 139.0984 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum would be dominated by bands corresponding to the N-H bonds of the two primary amine groups, typically appearing as strong, broad absorptions in the 3200-3500 cm⁻¹ region. mdpi.com C-H stretching vibrations for the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The region between 1500-1650 cm⁻¹ would feature characteristic absorptions from C=N and C=C stretching of the pyrimidine ring, as well as N-H bending (scissoring) vibrations of the amine groups. mdpi.comijera.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=C/C=N bonds of the pyrimidine ring, which often give rise to strong Raman signals. nih.govijera.com A combined analysis of both IR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes. nih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretching | Primary Amines (-NH₂) | 3200 - 3500 | Strong, Broad |

| C-H Stretching | Methyl (-CH₃) & Methylene (-CH₂) | 2850 - 3000 | Medium |

| N-H Bending | Primary Amines (-NH₂) | 1580 - 1650 | Medium to Strong |

| C=N / C=C Stretching | Pyrimidine Ring | 1500 - 1650 | Medium to Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method would provide definitive data on bond lengths, bond angles, and torsional angles. researchgate.net

This technique would also reveal the details of intermolecular interactions that govern the crystal packing. Given the presence of two primary amine groups, extensive intermolecular hydrogen bonding is expected to be a dominant feature of the crystal structure, linking molecules into one-, two-, or three-dimensional networks. nih.govmdpi.com The analysis would precisely map these hydrogen bond donors and acceptors, providing insight into the supramolecular assembly of the compound in its crystalline form. nih.gov

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for its quantification in complex matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a primary tool for purity analysis. Due to the polar nature of the compound, reversed-phase HPLC would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier to ensure good peak shape. sielc.comhelixchrom.com Coupling the HPLC system to a mass spectrometer allows for confirmation of the peak identity by its mass-to-charge ratio, providing a high degree of confidence in the purity assessment. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires chemical derivatization of the polar amine groups to increase the compound's volatility and thermal stability. mdpi.com Reagents such as silylating agents (e.g., MSTFA) or acylating agents can be used to convert the -NH₂ groups into less polar derivatives suitable for GC analysis. core.ac.ukmdpi.com The separation on a capillary column followed by mass spectrometric detection provides excellent resolution and sensitivity for quantification.

Table 4: Chromatographic Methods for Analysis

| Technique | Principle | Application for Target Compound |

|---|---|---|

| HPLC-MS | Separation based on polarity in a liquid mobile phase, with mass-based detection. | Ideal for purity assessment and quantification without derivatization. |

| GC-MS | Separation based on volatility in a gaseous mobile phase, with mass-based detection. | Requires derivatization of amine groups; offers high resolution for mixture analysis. |

Emerging Research Directions and Future Academic Perspectives for 4 Aminomethyl 6 Methylpyrimidin 2 Amine

Development as Chemical Biology Probes for Uncovering Biological Mechanisms

Chemical biology probes are powerful tools for dissecting complex biological processes. The structure of 4-(Aminomethyl)-6-methylpyrimidin-2-amine, featuring primary amino groups and a nitrogen-rich heterocyclic core, makes it an attractive candidate for development into such probes. These functional groups provide handles for the attachment of reporter tags, such as fluorophores or affinity labels, without drastically altering the core structure's potential biological activity.

Future research could focus on synthesizing a library of derivatives where the aminomethyl or the 2-amino group is functionalized. These probes could then be used in high-throughput screening assays to identify novel protein targets. For instance, a fluorescently labeled version of the compound could be used in cellular imaging studies to determine its subcellular localization and potential interaction partners. The pyrimidine (B1678525) scaffold is a common motif in molecules that interact with kinases and other ATP-binding proteins. Therefore, probes based on this compound could be instrumental in identifying and characterizing new players in cellular signaling pathways.

Exploration in Non-Biological Applications: Materials Science or Catalysis (pending further research)

While the primary focus for many pyrimidine derivatives is in the biological sciences, their unique electronic and coordination properties also suggest potential applications in materials science and catalysis. The nitrogen atoms in the pyrimidine ring and the appended amino groups can act as ligands, capable of coordinating with metal ions.

Materials Science: The ability to form stable complexes with metals opens up the possibility of using this compound as a building block for coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, separation, and sensing. The specific stereochemistry and electronic properties of this compound could lead to the formation of novel materials with unique structural and functional characteristics.

Catalysis: As a ligand, this compound could be used to synthesize novel transition metal catalysts. The denticity and electronic nature of the ligand can be fine-tuned by modifying the substituents on the pyrimidine ring, potentially leading to catalysts with high activity and selectivity for a variety of organic transformations. This area remains largely unexplored for this specific molecule and represents a promising avenue for future research.

Advancements in Analytical Methodologies for Detection and Quantification in Research Settings

As research into the biological and material properties of this compound progresses, the development of robust and sensitive analytical methods for its detection and quantification will be crucial. Given its polar nature and the presence of basic amino groups, a combination of chromatographic and spectroscopic techniques is likely to be most effective.

| Analytical Technique | Potential Application for this compound | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in complex mixtures (e.g., biological samples, reaction mixtures). | Optimization of stationary and mobile phases to achieve good peak shape and resolution from isomers and related compounds. |

| Mass Spectrometry (MS) | Identification and structural elucidation. | Development of specific fragmentation patterns for unambiguous identification, particularly when coupled with HPLC (LC-MS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment of synthetic batches. | Assignment of proton and carbon signals to confirm the specific isomeric structure. |

| Capillary Electrophoresis (CE) | High-resolution separation, especially for charged species. | Suitable for analyzing the protonated form of the molecule in acidic buffers. |

Future work in this area will likely focus on developing validated analytical methods that can be used in pharmacokinetic studies, for monitoring the compound in cellular assays, and for quality control of synthesized material.

Interdisciplinary Research Opportunities at the Interface of Synthetic Chemistry, Chemical Biology, and Computational Science

The full potential of this compound can best be realized through a collaborative, interdisciplinary approach.

Synthetic Chemistry: Organic chemists are needed to develop efficient and scalable synthetic routes to produce the compound and its derivatives in high purity. This would involve exploring different starting materials and reaction conditions to optimize yield and minimize byproducts.

Chemical Biology: Chemical biologists can then use these synthesized compounds to probe biological systems. This includes designing and performing assays to identify biological targets, elucidate mechanisms of action, and evaluate the compound's potential as a therapeutic lead or a research tool.

Computational Science: Computational chemists and bioinformaticians can play a vital role in predicting the properties and potential biological targets of this compound. Molecular docking studies could be used to screen virtual libraries of protein structures to identify potential binding partners. Quantitative structure-activity relationship (QSAR) models could help in designing derivatives with improved potency and selectivity.

The synergy between these disciplines will be essential to accelerate the exploration of this promising molecule and to translate fundamental discoveries into practical applications.

Q & A

Q. What are the common synthetic routes for 4-(Aminomethyl)-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives can be synthesized by heating 2-methylthiopyrimidines with amines (e.g., phenylethylamine) under reflux, followed by acidification and crystallization . Optimization strategies include:

- Temperature control : Reflux at 80–100°C minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- X-ray crystallography : Resolve bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles between aromatic rings (e.g., 29.41–46.32°) to confirm stereochemistry .

- NMR : Analyze and spectra for characteristic peaks (e.g., NH at δ 5.8–6.2 ppm; pyrimidine C–H at δ 8.1–8.5 ppm).

- Mass spectrometry : Validate molecular weight (e.g., [M+H] at m/z 165.1) .

Q. What preliminary assays are recommended to assess biological activity?

Methodological Answer: Prioritize target-agnostic screens:

- Enzyme inhibition : Use fluorescence-based assays (e.g., urokinase-type plasminogen activator inhibition) with IC calculations .

- Cellular cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 µM concentrations.

- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with HSP90 or DCD proteins .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives?

Methodological Answer: Leverage molecular dynamics (MD) and docking:

- Docking studies : Use AutoDock Vina to predict binding poses in protein pockets (e.g., HSP90’s ATP-binding domain). Set grid boxes to 25 Å and exhaustiveness = 20 .

- MD simulations : Apply AMBER force fields (GAFF parameters) to assess stability over 100 ns trajectories. Monitor root-mean-square deviation (RMSD) <2.0 Å for stable binding .

- QSAR models : Corolate substituent effects (e.g., electron-withdrawing groups) with bioactivity using Random Forest regression .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

Methodological Answer: Adopt orthogonal validation approaches:

- Assay replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Structural analogs : Compare activity trends across derivatives (e.g., 4-methyl vs. 4-phenyl substitutions) to identify SAR patterns .

- Meta-analysis : Reconcile discrepancies by evaluating solvent effects (e.g., DMSO concentration ≤0.1%) or protein batch variability .

Q. What strategies optimize multi-step synthesis for derivatives with enhanced solubility?

Methodological Answer: Modify functional groups while retaining core activity:

- Polar substituents : Introduce piperidine or morpholine rings at the 6-position to improve aqueous solubility (LogP reduction by 0.5–1.0 units) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during synthesis, followed by TFA deprotection .

- Formulation testing : Assess solubility in PBS (pH 7.4) and PEG-400/water mixtures via HPLC-UV quantification .

Q. What analytical techniques resolve challenges in characterizing degradation products?

Methodological Answer: Employ hyphenated techniques:

- LC-HRMS : Identify oxidative products (e.g., N-oxides) with mass accuracy <5 ppm .

- Stability studies : Incubate compounds under accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via -NMR peak integration .

- Isotopic labeling : Use -labeled analogs to trace metabolic pathways in microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.